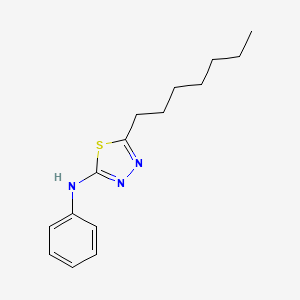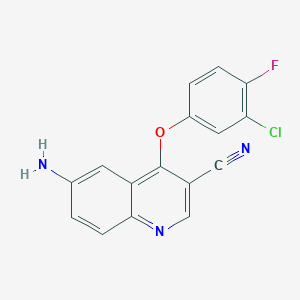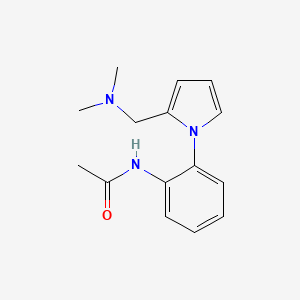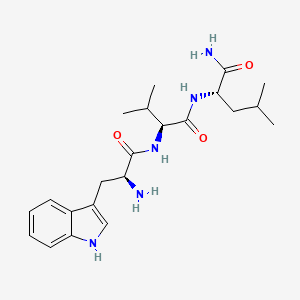
L-Tryptophyl-L-valyl-L-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide is a complex organic compound featuring multiple amide linkages and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide typically involves the stepwise coupling of amino acids and indole derivatives. The process often employs peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents like hydroxybenzotriazole to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for producing large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the amide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or borane complexes.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Substituted indole or amide products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of novel peptides and peptidomimetics.
Biology
In biological research, it serves as a model compound for studying protein-ligand interactions and enzyme-substrate specificity.
Medicine
Industry
Industrially, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the amide linkages can form hydrogen bonds with target proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-3-(1H-indol-3-yl)propanamide
- (S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanoic acid
- (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanoic acid
Uniqueness
The uniqueness of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide lies in its specific sequence of amino acids and the presence of the indole moiety, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile interactions with biological targets, making it a valuable tool in research and development.
Propriétés
Numéro CAS |
560095-35-4 |
|---|---|
Formule moléculaire |
C22H33N5O3 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C22H33N5O3/c1-12(2)9-18(20(24)28)26-22(30)19(13(3)4)27-21(29)16(23)10-14-11-25-17-8-6-5-7-15(14)17/h5-8,11-13,16,18-19,25H,9-10,23H2,1-4H3,(H2,24,28)(H,26,30)(H,27,29)/t16-,18-,19-/m0/s1 |
Clé InChI |
ROPLCGJPFLOASI-WDSOQIARSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


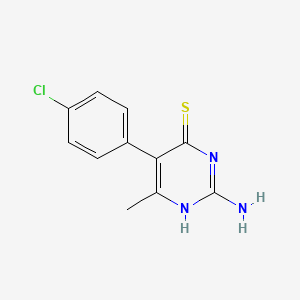
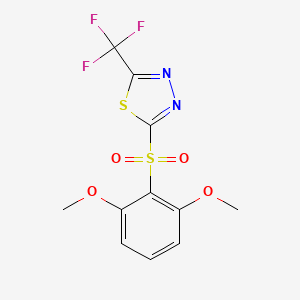
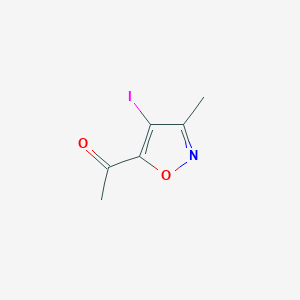
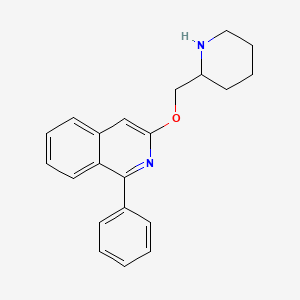
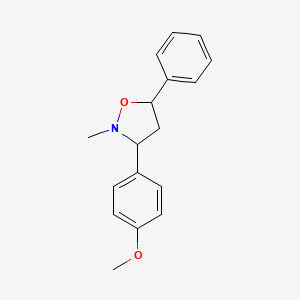
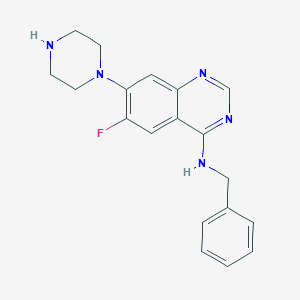
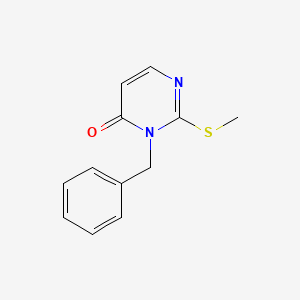
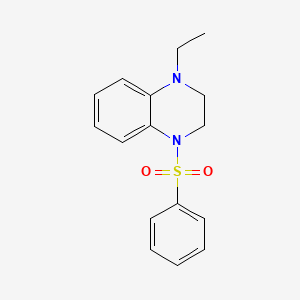

![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)

